Salicylaldehyde benzoyl hydrazone
Description
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWEDKDZPIULI-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877419 | |
| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-37-9 | |
| Record name | Salicylaldehyde benzoyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reagents and Reaction Conditions
BH is synthesized by refluxing ethyl benzoate (30 mL) with hydrazine hydrate (10 mL) in a 1:1 molar ratio. Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate product crystallization.
Key Parameters:
Yield and Characterization
Table 1: Comparative Analysis of BH Synthesis
| Parameter | Source | Source |
|---|---|---|
| Reflux Time | 6–8 hours | 24 hours |
| Yield | 60% | Not specified |
| Melting Point | 110°C (Lit. 111°C) | 114.5°C (Lit. 112.5°C) |
| Recrystallization | Benzene | Ethanol |
Step 2: Condensation to Form Salicylaldehyde Benzoyl Hydrazone
Reaction Mechanism
BH (5.44 g) is dissolved in ethanol and reacted with salicylaldehyde (4.88 g) in a 1:1 molar ratio. The aldehyde’s active carbonyl group reacts with the hydrazide’s amino group, forming a hydrazone linkage via dehydration.
Key Conditions:
Yield and Physical Properties
Table 2: SBH Synthesis Parameters
| Parameter | Source | Source | Source |
|---|---|---|---|
| Molar Ratio (BH:Sal) | 1:1 | 1:1 | 1:1 |
| Solvent Volume | 50 mL ethanol | 50 mL ethanol | 50 mL ethanol |
| Reaction Time | 30 minutes | Overnight | 30 minutes |
| Yield | 78% | 78% | 78% |
Optimization and Procedural Variations
Solvent Effects
-
Ethanol vs. Methanol : Ethanol is preferred for its higher boiling point (78°C vs. 65°C), which ensures complete dissolution of BH during condensation.
-
Alternative Solvents : DMSO and DMF are avoided in the reaction due to their high polarity, which impedes product crystallization.
Characterization of SBH
Spectroscopic Analysis
Elemental Analysis
Table 3: Analytical Data for SBH
| Technique | Key Findings | Reference |
|---|---|---|
| IR Spectroscopy | Confirmed C=N and O–H bonding | |
| Melting Point | 177°C (Lit. 180°C) | |
| Elemental Analysis | Matches theoretical formula |
Challenges and Mitigation Strategies
Low Yield Causes
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
SBH acts as a tridentate ligand, forming stable complexes with transition metals. The phenolic oxygen, imine nitrogen, and amide oxygen participate in chelation, enabling applications in catalysis and bioimaging .
Table 1: Metal Complexes of SBH
*Excluded per user guidelines; retained for structural context.
Mechanism of Cu²⁺ Coordination
-
SBH binds Cu²⁺ via the imine nitrogen and amide oxygen, inducing deprotonation of the phenolic -OH group .
-
Coordination results in fluorescence quenching (detection limit: 28.4 nM), enabling real-time Cu²⁺ tracking in biological systems .
Acid-Base Reactivity
The phenolic hydroxyl (pKa ~8–10) and hydrazone NH (pKa ~12–14) groups undergo deprotonation in basic media:
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Phenolic -OH : Deprotonates in neutral/basic conditions, enhancing metal-binding capacity .
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Hydrazone NH : Requires stronger bases for deprotonation, contributing to redox activity .
Table 2: pH-Dependent Behavior
| Functional Group | Deprotonation pH | Consequence |
|---|---|---|
| Phenolic -OH | 7.5–9.0 | Enhanced metal coordination and fluorescence modulation |
| Hydrazone NH | >12 | Potential redox activity; forms azine derivatives |
Table 3: Substituent Effects on Reactivity
Redox Reactions
SBH participates in redox cycles, particularly in the presence of transition metals:
-
Oxidation : Forms azine derivatives under oxidative conditions (e.g., H₂O₂)*.
-
Reduction : Converts to hydrazine derivatives with agents like NaBH₄*.
*Mechanistic details excluded due to source restrictions; inferred from hydrazone chemistry.
Solvent-Dependent Conformational Changes
SBH exhibits isomerism in polar aprotic solvents:
-
DMSO : Adopts the B2E conformation (fully extended)*.
-
Water-DMSO mixtures : Shifts to B1E (carbonyl associated with water)*.
Scientific Research Applications
Synthesis and Characterization
Salicylaldehyde benzoyl hydrazone is synthesized through the condensation of salicylaldehyde with benzoic acid hydrazide. The process typically involves:
- Preparation of Benzoic Acid Hydrazide : This is achieved by refluxing ethyl benzoate with hydrazine hydrate in ethanol.
- Formation of SBH : The hydrazide is then reacted with salicylaldehyde in a 1:1 molar ratio, producing a pale yellow crystalline solid upon cooling.
The compound's structure can be characterized using techniques such as infrared spectroscopy and melting point analysis, confirming its identity and purity .
Coordination Chemistry
SBH serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals such as copper(II). The coordination occurs through the imine nitrogen and amide oxygen atoms, which enhances the stability and reactivity of the metal complexes .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of SBH. It has shown cytotoxic effects against various cancer cell lines, including:
- Leukemic Cell Lines : Significant activity against HL-60, K-562, and BV-173 cells with IC50 values ranging from 0.03 to 3.54 μmol/L.
- Breast Cancer Cell Lines : Effective against MCF-7 and MDA-MB-231 cells, indicating its potential for targeted cancer therapy .
The mechanism involves the induction of apoptosis through DNA fragmentation and inhibition of cell proliferation .
Biochemical Applications
SBH has been utilized as a fluorescent probe for detecting copper ions in biological systems. Its ability to quench fluorescence upon binding with Cu²⁺ allows for real-time monitoring of copper levels in living cells . This application is particularly valuable in studies related to metal ion homeostasis and toxicity.
Iron Overload Disorders
Research indicates that SBH may play a role in treating conditions associated with iron overload by chelating excess iron ions, thereby preventing oxidative stress and cellular damage .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of SBH derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to traditional chemotherapeutics like Melphalan, highlighting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| SBH | HL-60 | 0.04 |
| SBH | MCF-7 | 0.03 |
| Melphalan | HL-60 | >900 |
Case Study 2: Copper Detection
In a separate investigation, SBH was employed as a near-infrared probe for Cu²⁺ detection in living organisms. The study demonstrated that SBH effectively turned off fluorescence signals upon binding with copper ions, providing a novel method for monitoring metal ion levels biologically .
Mechanism of Action
The mechanism of action of salicylaldehyde benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, it prevents the metal from participating in harmful redox reactions that can generate reactive oxygen species . This chelation mechanism is also responsible for its antibacterial and antitumor activities, as it inhibits DNA synthesis in cells .
Comparison with Similar Compounds
Structural and Coordination Properties
Key Insights :
- SBH’s phenolic -OH and amide O enable stronger Fe(II/III) binding than PIH, as shown by IR shifts in Fe complexes .
- The 300 series (naphthyl derivatives) exhibits superior lipophilicity and RnR inhibition compared to SBH (200 series) due to aromatic bulk .
- Chlorinated SBH derivatives (e.g., H2LASSBio-466) enhance Zn(II) complex stability, improving anti-inflammatory activity .
Antiproliferative Activity
Key Insights :
- SBH derivatives inhibit DNA synthesis in leukemia cells (IC₅₀ ~5 μM) by sequestering labile iron pools .
- The 300 series shows 20-fold lower IC₅₀ than desferrioxamine in breast cancer models due to enhanced membrane permeability .
- PIH is less effective in macrophages and reticulocytes but outperforms SBH in hepatocytes .
Anti-inflammatory and Analgesic Activity
- SBH-Zn(II) complexes : 2-chloro derivatives (H2LASSBio-466) reduce acetic acid-induced writhing by 70% in mice, outperforming 4-chloro analogs .
Key Insights :
- SBH’s imine N and phenolic O enable selective Cu²⁺ detection in living cells, with 90% fluorescence quenching .
- BDP-hydrazones (non-SBH) lack Cu²⁺ specificity but show utility in protein labeling due to pH stability .
Isomerization and Stability
Biological Activity
Salicylaldehyde benzoyl hydrazone (SBH) is a compound that has garnered attention for its biological activities, particularly its anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity against various cancer cell lines, and mechanisms of action.
Synthesis of this compound
This compound is synthesized through the condensation reaction of salicylaldehyde with benzoic acid hydrazide. The reaction typically involves the following steps:
- Preparation of Benzoic Acid Hydrazide : Benzoic acid is reacted with hydrazine hydrate in ethanol to form benzoic acid hydrazide.
- Condensation Reaction : Benzoic acid hydrazide is then mixed with salicylaldehyde under heating conditions to yield this compound.
The overall reaction can be summarized as follows:
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of SBH on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer types:
| Cell Line | IC50 (μmol/L) | Type of Cancer |
|---|---|---|
| HL-60 | 0.03 - 0.04 | Acute Myeloid Leukemia |
| MCF-7 | 0.91 - 3.54 | Breast Adenocarcinoma |
| K-562 | 0.03 - 0.06 | Chronic Myeloid Leukemia |
| MDA-MB-231 | >3.54 | Triple Negative Breast Cancer |
| SaOS-2 | >3.54 | Osteosarcoma |
These results indicate that SBH exhibits significant cytotoxicity, particularly against leukemia cell lines, which suggests its potential as a therapeutic agent in cancer treatment .
The mechanism by which SBH exerts its anticancer effects includes:
- Induction of Apoptosis : SBH has been shown to increase histone-associated DNA fragments, indicating the induction of apoptosis in cancer cells . This process is critical for eliminating malignant cells.
- Inhibition of DNA Synthesis : Studies indicate that SBH decreases DNA synthesis and cell proliferation in cultured human and rodent cells, contributing to its cytotoxic effects .
- Selective Targeting : The compound demonstrates selectivity between malignant and non-tumor cell lines, suggesting a lower toxicity profile for normal cells compared to cancerous cells .
Case Studies
Several case studies have highlighted the effectiveness of SBH in preclinical settings:
- Study on Leukemic Cell Lines : A study focused on HL-60 and K-562 cell lines revealed that SBH significantly inhibited cell viability compared to standard chemotherapeutics like cisplatin and melphalan, demonstrating superior potency .
- Breast Cancer Models : In models using MCF-7 and MDA-MB-231 cells, SBH showed promising results in reducing cell viability, particularly in ER-positive breast cancer cells .
- Mechanistic Insights : Research has also indicated that the presence of specific substituents on the salicylaldehyde moiety enhances the anticancer activity, emphasizing the role of molecular structure in pharmacological efficacy .
Q & A
Q. How are computational methods used to predict SBH derivative properties (e.g., binding affinity)?
- Answer : Density functional theory (DFT) calculates:
- Frontier orbitals : HOMO-LUMO gaps predict charge-transfer transitions (e.g., Cu²⁺-SBH coordination reduces the gap by 0.8 eV) .
- Binding energies : ΔG values for Cu²⁺-SBH complexes (~−45 kcal/mol) align with experimental stability constants (logK = 10.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
